3-fluoro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
Scientific Research Applications
Fluorinated Acceptor-Based Systems
A study by Çakal et al. (2021) investigated a series of monomers bearing fluorinated thiadiazole as the acceptor moiety, exploring the impact of different electron-donating groups on their electrochemical and optical properties. This research is significant for understanding how variations in donor units affect the properties of fluorinated acceptor-based systems, which could be relevant for the application of "3-fluoro-N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" in electronic and photonic materials (Çakal, Akdag, Cihaner, & Önal, 2021).
Crystal Structure Analysis
Banu et al. (2014) described the synthesis and crystal structure analysis of thiadiazole derivatives, highlighting the importance of structural confirmation in understanding the interactions and properties of such compounds. Their work on the crystallography of thiadiazole derivatives could provide a methodological reference for studying the structure of "this compound" and related chemicals (Banu, Lamani, Khazi, & Begum, 2014).
Anticancer Activity
Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones to investigate their anticancer activity. This study demonstrates the potential medicinal applications of thiadiazole and benzothiazole derivatives in developing new anticancer agents, which might be a relevant area of research for compounds like "this compound" (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).
Properties
IUPAC Name |
3-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3OS2/c17-12-5-1-3-10(7-12)9-23-16-21-20-15(24-16)19-14(22)11-4-2-6-13(18)8-11/h1-8H,9H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNSGWBLYOIJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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